N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
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Overview
Description
“N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide” is a complex organic compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound also contains a benzenesulfonamide group, which is a common functional group in many organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a phenethyl group, which is further connected to a benzenesulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. The pyrrolidine ring and the sulfonamide group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonamide group could potentially enhance the compound’s water solubility .Scientific Research Applications
Antibacterial Agents
The pyrrolidine ring has been widely used to design antibacterial compounds. Researchers have synthesized derivatives of N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide with various N’-substituents. Notably, the antibacterial activity tends to increase with specific substituents, such as N’-Ph (phenyl) or N’-Pr (propyl) groups .
Anti-inflammatory Properties
Pyrrolidine-based compounds have shown promise as anti-inflammatory agents. By modifying the pyrrolidine ring, researchers can fine-tune the biological activity. The stereochemistry of the carbons within the ring significantly influences the binding mode to enantioselective proteins, potentially leading to potent anti-inflammatory effects .
Carbonic Anhydrase Inhibitors
The pyrrolidine scaffold has been explored in the design of carbonic anhydrase inhibitors. These inhibitors play a crucial role in treating conditions like glaucoma, epilepsy, and cancer. Although specific studies on N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide are limited, its structural features make it a potential candidate for further investigation .
Anticancer Agents
Researchers have investigated pyrrolidine derivatives as potential anticancer agents. While direct studies on our compound are scarce, the pyrrolidine ring’s versatility allows for modifications that could enhance its cytotoxicity against cancer cells .
Neurological Disorders
The pyrrolidine scaffold has relevance in neurological drug development. By incorporating this ring, medicinal chemists can explore novel compounds for treating conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy. Although specific data on N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide are limited, its structural features warrant further investigation .
Other Pharmacological Applications
Beyond the mentioned fields, the pyrrolidine ring has been utilized in diverse areas, including antiviral agents, analgesics, and antipsychotics. While direct studies on our compound are not abundant, its structural characteristics make it an interesting candidate for future pharmacological research .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes like cyclooxygenase (cox) enzymes .
Mode of Action
Similar compounds have been reported to inhibit the activity of their target enzymes, leading to a decrease in the production of certain biochemicals .
Biochemical Pathways
Compounds with similar structures have been reported to affect the production of prostaglandins and other biochemicals through the inhibition of cox enzymes .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Similar compounds have been reported to have anti-inflammatory properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,18-6-2-1-3-7-18)19-13-12-16-8-10-17(11-9-16)20-14-4-5-15-20/h1-3,6-11,19H,4-5,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHKZZUKUEURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide |
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